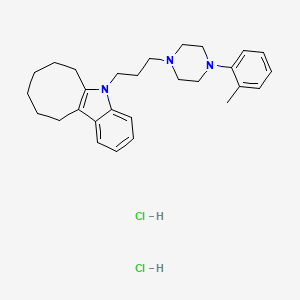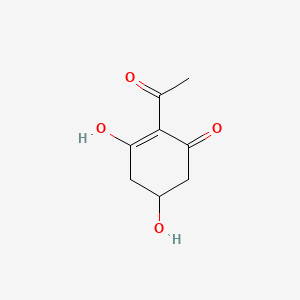
2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB 5046B is a chlorosis-inducing substance isolated from Nodulisporium sp.
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Organic Synthesis
Lipase-Assisted Acetylation : Nicolosi et al. (1995) reported on the enantiotoposelective acetylation of cis-1,2-dihydroxycyclohexa-3,5-diene, leading to derivatives in high chemical yield and enantiomeric excess. This study underscores the potential of enzymatic processes in organic synthesis (Nicolosi, Patti, Piattelli, & Sanfilippo, 1995).
Palladium-Catalyzed Intramolecular Cyclization : Goddard et al. (1995) demonstrated the use of a palladium catalyst in the cyclization of alkadienyl-substituted 1,3-diketones, a process that aids in the synthesis of cyclohexanone and cycloheptenone derivatives (Goddard, Hopp, Jolly, Krüger, Mynott, & Wirtz, 1995).
Synthesis of Bicyclic Ketones : Alfaro et al. (1974) explored the Diels-Alder reaction with 2-acetoxyacrylonitrile, leading to various bicyclic ketones, showcasing the compound's utility in complex organic synthesis (Alfaro, Ashton, Rabone, & Rogers, 1974).
Chemical Synthesis and Reactions
Phase-Transfer Catalysis : Jones and Stokes (1984) studied the phase-transfer catalyzed acetylation of 2-acylcycloalkanones, contributing to the understanding of acetylation reactions in organic chemistry (Jones & Stokes, 1984).
Enzymatic Kinetic Resolution : Thuring et al. (1996) employed lipase-catalyzed acetylation for the resolution of hydroxy-tricyclo compounds, emphasizing the role of enzymes in achieving high stereochemical control in synthesis (Thuring, Nefkens, Wegman, Klunder, & Zwanenburg, 1996).
Chemoenzymatic Synthesis of Bicyclic δ-Halo-γ-lactones : Mazur et al. (2020) discussed the synthesis of enantiomeric bicyclic δ-halo-γ-lactones from 1-acetyl-1-cyclohexene, revealing the compound's versatility in creating biologically active molecules (Mazur, Włoch, Bahri, Pruchnik, Pawlak, Obmińska-Mrukowicz, Maciejewska, & Gładkowski, 2020).
Advanced Organic Synthesis Techniques
Total Synthesis of Complex Molecules : Wang et al. (2021) reported on the total synthesis of Euonymine and Euonyminol Octaacetate, highlighting advanced synthesis techniques that involve multiple steps, including acetylation (Wang, Nagai, Watanabe, Hagiwara, & Inoue, 2021).
Acid Zeolites as Catalysts in Organic Reactions : Armengol et al. (1997) explored the use of acid zeolites in the acetylation of cyclohexene, demonstrating the compound's reactivity and potential in various catalytic processes (Armengol, Corma, Fernández, García, & Primo, 1997).
Synthesis of Cyclohex-2-en-1-one Derivatives : Ghorai, Samanta, and Das (2013) developed a strategy for synthesizing 3-methylcyclohex-2-en-1-ones, emphasizing the compound's utility in creating diverse organic structures (Ghorai, Samanta, & Das, 2013).
Propiedades
Número CAS |
154037-63-5 |
|---|---|
Nombre del producto |
2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one |
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2-acetyl-3,5-dihydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h5,10-11H,2-3H2,1H3 |
Clave InChI |
CHKRKQARNANJOD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC(CC1=O)O)O |
SMILES canónico |
CC(=O)C1=C(CC(CC1=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-acetyl-3,5-dihydroxycyclohex-2-ene-1-one AB 5046B AB-5046B AB5046B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



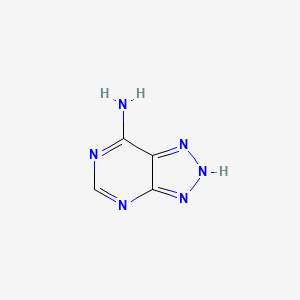
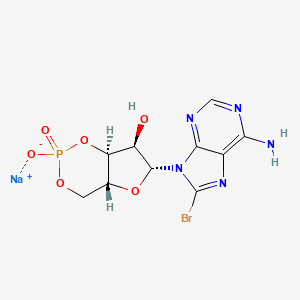
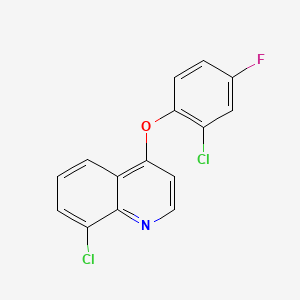
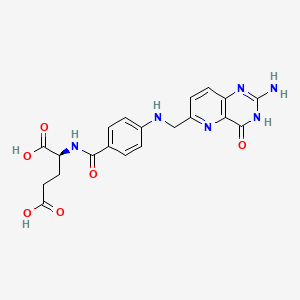
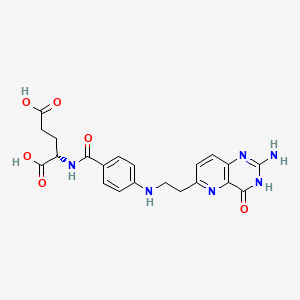
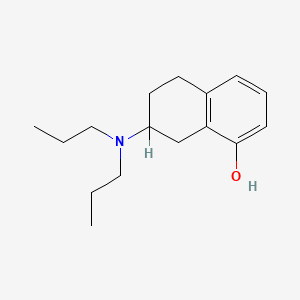
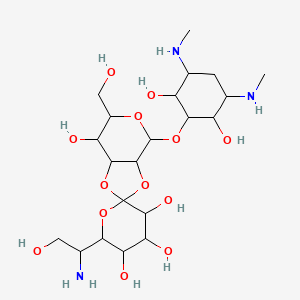
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
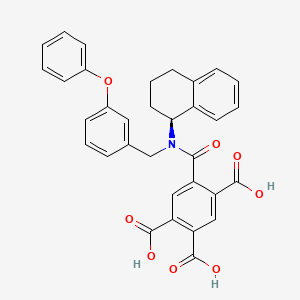
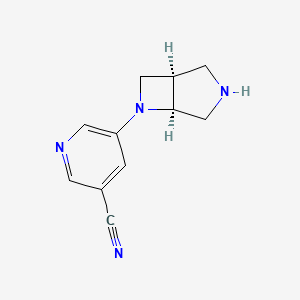
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
